molecular formula C12H11N5 B567072 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1224256-30-7

2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B567072
CAS No.: 1224256-30-7
M. Wt: 225.255
InChI Key: LJGRGJTVEJEIDI-UHFFFAOYSA-N
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Description

2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Chemical Reactions Analysis

2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₁₁N₅
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 1224256-30-7

The compound exhibits various mechanisms of action that contribute to its biological efficacy:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : It interferes with the cell cycle regulation by inhibiting CDKs, which are crucial for cell division and proliferation. This action is particularly significant in cancer therapy as it can lead to apoptosis in cancer cells .
  • Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against various pathogens, including bacteria and fungi. The compound has demonstrated effectiveness against E. coli and S. aureus, as well as fungi like A. flavus and A. niger .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation significantly, showing potential as an anti-inflammatory agent comparable to standard drugs like indomethacin .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AnticancerInhibits CDKs leading to apoptosis in cancer cells; effective against various cancer lines
AntimicrobialEffective against E. coli, S. aureus, A. flavus, and A. niger
Anti-inflammatoryExhibits significant inhibition of paw edema in animal models
AntiviralPotential activity against viruses like Zika and Dengue with low toxicity

Anticancer Activity

A study demonstrated that this compound showed a significant reduction in cell viability across various cancer cell lines, with IC₅₀ values indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound exhibited a bacteriostatic effect against S. aureus and S. epidermidis, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .

Anti-inflammatory Studies

In vivo models indicated that the compound could reduce inflammation markers significantly more than traditional anti-inflammatory drugs, suggesting its potential as a new therapeutic option for inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound Activity IC₅₀ (µM) Notes
2-Methyl-6-phenylpyrazolo[3,4-d]pyrimidin-4-amineAnticancer< 0.0227Significant inhibition of CDKs
Pyrazolo[3,4-d]pyrimidine derivativesAntimicrobialVariesVarying efficacy based on substituents
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivativesEnhanced selectivityVariesAdditional triazole ring enhances activity

Properties

IUPAC Name

2-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGRGJTVEJEIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673168
Record name 2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224256-30-7
Record name 2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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